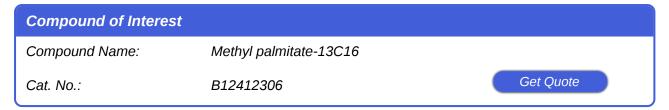


The Role of Methyl Palmitate-13C16 in Scientific Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Methyl palmitate-13C16, a stable isotope-labeled form of methyl palmitate, serves as a powerful tool in the scientific community, particularly in the fields of metabolomics and lipidomics. Its core utility lies in its application as a tracer to meticulously track the metabolic fate of palmitate, the most common saturated fatty acid in animals and plants. The incorporation of sixteen carbon-13 atoms allows for the precise differentiation and quantification of exogenously supplied palmitate from the endogenous pool, providing invaluable insights into lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases.

Core Applications in Scientific Research

Methyl palmitate-13C16 is instrumental in a variety of research applications, primarily centered around its use as a metabolic tracer. Key applications include:

- Metabolic Flux Analysis: This is one of the primary uses of Methyl palmitate-13C16, enabling researchers to quantify the rate of metabolic reactions (fluxes) within a biological system.[1][2] By introducing the labeled compound, scientists can trace the pathways of fatty acid metabolism, including uptake, esterification into complex lipids, and catabolism through beta-oxidation.
- Lipidomics and Lipid Biosynthesis Studies: The compound is extensively used to investigate the synthesis of various lipid species.[3] Researchers can track the incorporation of the 13C-



labeled palmitate into more complex lipids like triglycerides, phospholipids, and sphingolipids, offering a detailed view of lipid biosynthesis and remodeling.[3][4][5]

- Internal Standard for Quantitative Analysis: In mass spectrometry-based analyses, Methyl palmitate-13C16 can be used as an internal standard.[1] Its chemical similarity to the unlabeled analyte, but distinct mass, allows for accurate quantification of methyl palmitate in biological samples.
- Studying Palmitate-Induced Cellular Responses: High levels of palmitate can be toxic to cells, a phenomenon known as lipotoxicity. Methyl palmitate-13C16 is used to trace the metabolic fate of excess palmitate and understand the molecular mechanisms leading to cellular dysfunction, such as endoplasmic reticulum (ER) stress and apoptosis.[6][7][8][9]

Data Presentation: Quantitative Insights from Tracer Studies

The following tables summarize quantitative data from various studies that have utilized 13C-labeled palmitate to investigate metabolic processes.

Table 1: In Vitro Applications of 13C-Labeled Palmitate



Cell Line	Labeled Compound	Concentrati on	Incubation Time	Key Findings	Reference
NIH/3T3 fibroblasts	BSA-bound 13C16- palmitate	0.1 mmol/L	1, 6, and 24 hours	Time- dependent increase in 127 different 13C16- labeled lipid species, including glycerolipids, glycerophosp holipids, and sphingolipids.	[3]
H9c2 cardiomyocyt es	Palmitate	100, 200, and 400 μΜ	Not specified	Dose- dependent increase in intracellular lipid deposition, LDH activity, and apoptosis. Increased expression of ER stress markers.	[9]
BRIN-BD11 pancreatic β- cells	Palmitate	0.25 mM	18 hours	Increased triacylglycerol (TAG) content. When combined with methyl- palmitoleate, cytotoxicity	[10]



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was significantly inhibited.

Table 2: In Vivo Applications of 13C-Labeled Palmitate



Organism	Labeled Compoun d	Administr ation Method & Dose	Duration	Tissues Analyzed	Key Findings	Referenc e
Mice (C57BL/6N)	[U-13C]- palmitate	Bolus injection (20 nmol/kg body weight)	10 minutes	Plasma, liver, gastrocne mius muscle	Labeled acylcarnitin es were significantl y higher in muscle than in liver. Labeled triglyceride s and phosphatid ylcholines were detected only in the liver.	[11]
Human Infant	[U- (13)C(6)]gl ucose (precursor to palmitate)	24-hour infusion (140 mg/kg)	70 hours	Tracheal aspirates	enrichment in palmitate was first detected at 12.3 hours and peaked at 47 hours. The fractional synthetic rate of palmitate	[12]



					was 5.2% per day.	
Human (Normal Subjects)	[1- 13C]palmit ate bound to albumin	90-minute infusion	90 minutes	Plasma	The rate of appearanc e of palmitate was determined to be 0.92 and 1.08 mmol/kg/mi n in two subjects.	[13]

Experimental Protocols Protocol 1: In Vitro Lipid Biosynthesis Analysis in Fibroblasts

This protocol describes a method for tracing the incorporation of 13C16-palmitate into various lipid classes in a cell culture model.[3]

- Cell Culture: NIH/3T3 fibroblasts are cultured to a desired confluency in standard growth medium.
- Preparation of Labeled Palmitate: 13C16-palmitate is conjugated to bovine serum albumin (BSA) to facilitate its uptake by the cells. A stock solution is prepared to a final concentration of 0.1 mmol/L in the cell culture medium.
- Tracer Incubation: The standard growth medium is replaced with the medium containing BSA-bound 13C16-palmitate. Cells are incubated for various time points (e.g., 1, 6, and 24 hours).
- Lipid Extraction: After incubation, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).



- Sample Analysis by LC-MS: The extracted lipids are analyzed by hydrophilic interaction liquid chromatography (HILIC) coupled with parallel reaction monitoring-mass spectrometry (PRM-MS).
- Data Analysis: The PRM-MS data is used to identify and quantify the 13C16-labeled lipid species, allowing for the determination of the metabolic fate of the administered palmitate.

Protocol 2: In Vivo Fatty Acid Flux Measurement in Mice

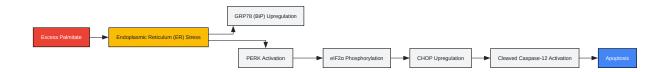
This protocol outlines a method to study the distribution and metabolism of 13C-palmitate in a mouse model.[11]

- Animal Preparation: Male C57BL/6N mice are fasted for 15 hours prior to the experiment.
- Tracer Administration: A bolus of [U-13C]-palmitate (20 nmol/kg body weight) is administered via intravenous injection into the caudal vein.
- Sample Collection: After a defined period (e.g., 10 minutes), blood is collected, and tissues of interest (e.g., liver and gastrocnemius muscle) are harvested. Plasma is separated from the blood by centrifugation.
- Metabolite Extraction: Lipids, acylcarnitines, and free fatty acids are extracted from the plasma and tissue homogenates.
- UPLC-Mass Spectrometry Analysis: The extracts are analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the metabolites derived from the [U-13C]-palmitate tracer.
- Data Interpretation: The quantitative data reveals the distribution of the labeled palmitate and its incorporation into various metabolic pools in different tissues.

Visualizing Metabolic Processes and Workflows Palmitate-Induced Lipotoxicity Signaling Pathway

High concentrations of palmitate can induce cellular stress and apoptosis through various signaling pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress.





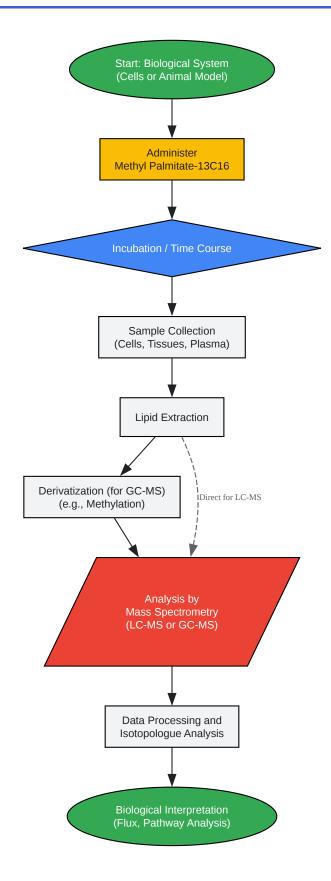
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Caption: Palmitate-induced ER stress-mediated apoptosis pathway.

Experimental Workflow for Stable Isotope Tracing in Lipidomics

The general workflow for a stable isotope tracing experiment using **Methyl palmitate-13C16** involves several key steps, from sample preparation to data analysis.





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Caption: General workflow for a stable isotope tracing experiment in lipidomics.



In conclusion, **Methyl palmitate-13C16** is an indispensable tool for researchers seeking to unravel the complexities of fatty acid metabolism. Its application in tracer studies provides detailed quantitative data on the dynamic processes of lipid synthesis, transport, and signaling, thereby advancing our understanding of metabolic health and disease.

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